molecular formula C16H20BNO3 B3323178 5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1613639-40-9

5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B3323178
CAS No.: 1613639-40-9
M. Wt: 285.1 g/mol
InChI Key: KVUVOHGOZWNQBR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group is often involved in various chemical reactions. For instance, it can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Scientific Research Applications

Synthesis and Structural Analysis

5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Kayukov et al. (2011) explored the reactions of similar compounds with nucleophiles, highlighting the formation of addition products while preserving the three-membered ring structure (Kayukov et al., 2011). Huang et al. (2021) and Wu et al. (2021) conducted studies on boric acid ester intermediates, confirming their structures through spectroscopy and X-ray diffraction, and performed conformational analysis using density functional theory (DFT) (Huang et al., 2021), (Wu et al., 2021).

Novel Polycyano-Containing Organic Ligands

Karpov et al. (2016) described the synthesis of novel polycyano-containing organic ligands using derivatives of this compound, highlighting their potential application in organic electronics and as components in ionic liquids (Karpov et al., 2016).

Diastereoselective Synthesis

Maurya et al. (2014) reported on the catalyst-free and highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, utilizing substituted 3-methyleneindolin-2-ones and ethyl diazoacetate, demonstrating the versatility of similar compounds in organic synthesis (Maurya et al., 2014).

Potential Anti-Tumor Properties

Girgis (2009) explored the anti-tumor potential of related compounds, synthesizing dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones and investigating their anti-tumor activity against various human tumor cell lines (Girgis, 2009).

Photophysical and Photochemical Studies

Tsuno and Sugiyama (1995) conducted a study on the photochemistry of 5-[2-(1,2-propadienyl)-substituted alkylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones, revealing insights into the photophysical properties and potential applications of these compounds (Tsuno & Sugiyama, 1995).

Boronated Phosphonium Salts Synthesis

Morrison et al. (2010) described the synthesis of boronated phosphonium salts containing arylboronic acid and nido-carborane, which were characterized by spectroscopy and X-ray diffraction. They also evaluated the cytotoxicity and cellular uptake of these compounds, finding one compound to have considerable potential due to its low cytotoxicity and high boron delivery to glioblastoma cells (Morrison et al., 2010).

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)16(7-8-16)13(19)18-12/h5-6,9H,7-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVOHGOZWNQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118058
Record name 5′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613639-40-9
Record name 5′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613639-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Reactant of Route 2
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5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Reactant of Route 3
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5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Reactant of Route 4
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5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Reactant of Route 5
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5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Reactant of Route 6
Reactant of Route 6
5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

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